molecular formula C27H29BN2O3 B14359792 1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid CAS No. 92530-06-8

1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid

Número de catálogo: B14359792
Número CAS: 92530-06-8
Peso molecular: 440.3 g/mol
Clave InChI: NJPAJFFEXRMGDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid is a complex organic compound that combines the structural features of pyrimidoazepine and benzoanthracene with a boronic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoazepine core through cyclization reactions involving suitable precursors. Subsequent steps involve the introduction of the benzoanthracene moiety and the boronic acid group. Common reagents used in these reactions include strong bases, oxidizing agents, and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s structural features allow it to interact with various biological targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A related compound with a similar bicyclic structure but lacking the benzoanthracene and boronic acid groups.

    2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Another similar compound with a simpler structure.

Uniqueness

1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the boronic acid group enhances its reactivity and potential for molecular recognition, while the benzoanthracene moiety contributes to its bioactivity and potential therapeutic applications.

Propiedades

Número CAS

92530-06-8

Fórmula molecular

C27H29BN2O3

Peso molecular

440.3 g/mol

Nombre IUPAC

1,2,3,4,8,9,10,10a-octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid

InChI

InChI=1S/C18H13BO3.C9H16N2/c20-19(21)22-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18;1-2-5-9-10-6-4-8-11(9)7-3-1/h1-11,20-21H;3,7,9-10H,1-2,4-6,8H2

Clave InChI

NJPAJFFEXRMGDR-UHFFFAOYSA-N

SMILES canónico

B(O)(O)OC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41.C1CC=CN2CCCNC2C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.